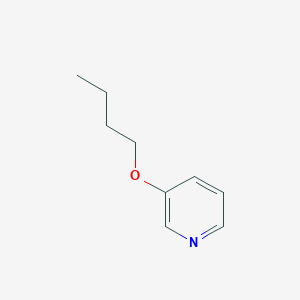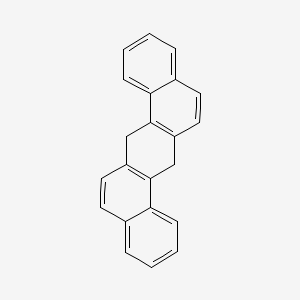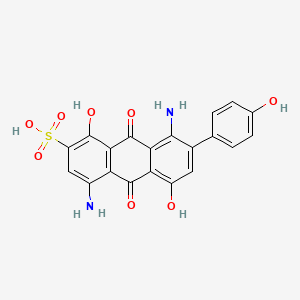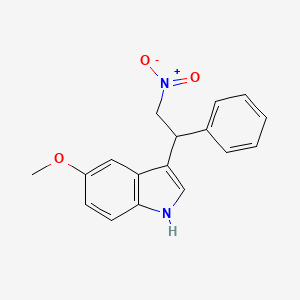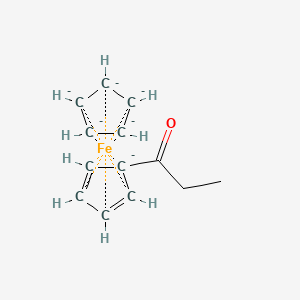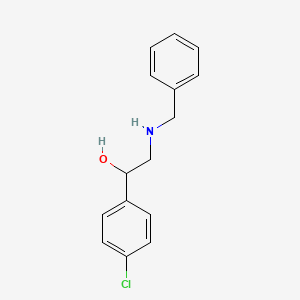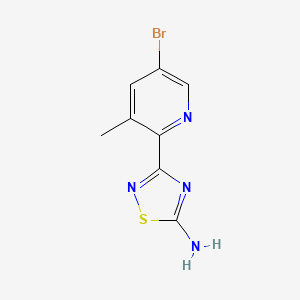
4,7,10,13-Tetraoxatetradecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10,13-Tetraoxatetradecan-2-ol is a chemical compound with the molecular formula C10H22O5. It is known for its unique structure, which includes multiple ether linkages. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxatetradecan-2-ol typically involves the reaction of tetraethylene glycol with appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of ether linkages.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,7,10,13-Tetraoxatetradecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether linkages are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces simpler alcohols.
Scientific Research Applications
4,7,10,13-Tetraoxatetradecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: This compound is employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is utilized in the production of polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism by which 4,7,10,13-Tetraoxatetradecan-2-ol exerts its effects is primarily through its ether linkages. These linkages allow the compound to interact with various molecular targets, such as enzymes and receptors, altering their activity and stability. The pathways involved often include hydrogen bonding and van der Waals interactions, which contribute to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2,5,8,11-Tetraoxatetradecan-13-ol: Similar in structure but with different functional groups.
Tetrapropylene glycol monomethyl ether: Another compound with multiple ether linkages but different molecular weight and properties.
Uniqueness
4,7,10,13-Tetraoxatetradecan-2-ol is unique due to its specific arrangement of ether linkages, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.
Properties
CAS No. |
58872-88-1 |
|---|---|
Molecular Formula |
C10H22O5 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C10H22O5/c1-10(11)9-15-8-7-14-6-5-13-4-3-12-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
IXMBFXZUCVOLMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOCCOCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




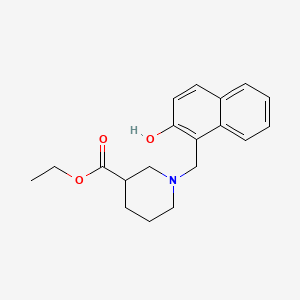
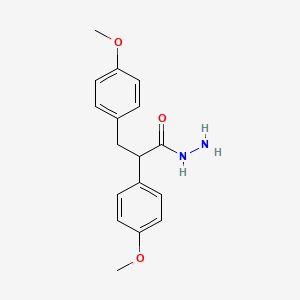
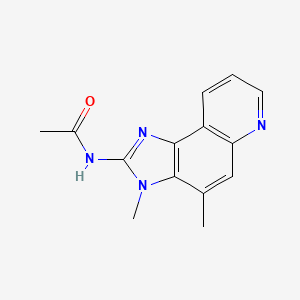
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
